molecular formula C6H11NO B1610679 4-(Propan-2-yl)azetidin-2-one CAS No. 7486-92-2

4-(Propan-2-yl)azetidin-2-one

Cat. No. B1610679
CAS RN: 7486-92-2
M. Wt: 113.16 g/mol
InChI Key: UMECPVGLNIYFEO-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Spiro Heterocycles

4-(Propan-2-yl)azetidin-2-one is used in the synthesis of spiro heterocycles, which are compounds with two rings sharing the same atom . These compounds have received special attention in medicinal chemistry due to their promising biological activity .

Construction of Spirocyclic Compounds

This compound plays a crucial role in the construction of spirocyclic compounds. The inherent rigidity of these compounds decreases the conformational entropy penalty during the interaction between a potential bioactive spiro compound and its putative molecular target .

Development of Antibiotics

The azetidin-2-one ring, a component of 4-(Propan-2-yl)azetidin-2-one, has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

Synthesis of Amino Acids, Alkaloids, and Toxoids

Over the years, β-lactams, which include 4-(Propan-2-yl)azetidin-2-one, have emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .

Anticancer Research

4-(Propan-2-yl)azetidin-2-one derivatives have been identified as having anticancer potential. They have been evaluated for their anticancer potential using MCF-7 cell lines .

Antimicrobial Research

Various substituted azetidin-2-one derivatives, including 4-(Propan-2-yl)azetidin-2-one, have been identified as having antimicrobial properties. Their antibacterial results were found to be comparable to those of the reference drug, amoxicillin .

Antioxidant Research

These derivatives also exhibit antioxidant activity, which is crucial in the prevention of diseases caused by oxidative stress .

Colchicine-Binding Site Inhibitors

A series of novel 3-(prop-1-en-2-yl)azetidin-2-one analogues of combretastatin A-4 (CA-4) were designed and synthesized as colchicine-binding site inhibitors (CBSI) in which the ethylene bridge of CA-4 was replaced with a β-lactam (2-azetidinone) scaffold .

Mechanism of Action

Target of Action

4-(Propan-2-yl)azetidin-2-one is a type of spirocyclic compound . Spirocyclic compounds have received special attention in medicinal chemistry due to their promising biological activity . The primary targets of these compounds are often molecular structures in the body that can interact with the compound, leading to a biological response .

Mode of Action

The inherent rigidity of spirocyclic compounds, such as 4-(Propan-2-yl)azetidin-2-one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This interaction can lead to changes in the target’s function, which can result in a therapeutic effect .

Biochemical Pathways

Spiro heterocycles such as 4-(Propan-2-yl)azetidin-2-one have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . These compounds can affect various biochemical pathways, leading to downstream effects that contribute to their overall biological activity .

Result of Action

The molecular and cellular effects of 4-(Propan-2-yl)azetidin-2-one’s action depend on its interaction with its targets and the biochemical pathways it affects. These effects can range from changes in cellular function to the initiation of therapeutic responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Propan-2-yl)azetidin-2-one. These factors can include the physiological environment in which the compound is administered, such as the pH and temperature of the body, as well as external factors like storage conditions .

properties

IUPAC Name

4-propan-2-ylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4(2)5-3-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMECPVGLNIYFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548176
Record name 4-(Propan-2-yl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propan-2-yl)azetidin-2-one

CAS RN

7486-92-2
Record name 4-(1-Methylethyl)-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7486-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Propan-2-yl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propan-2-yl)azetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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